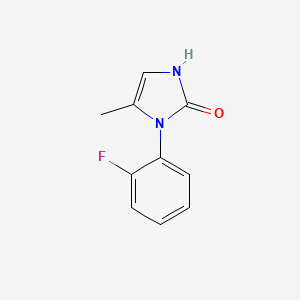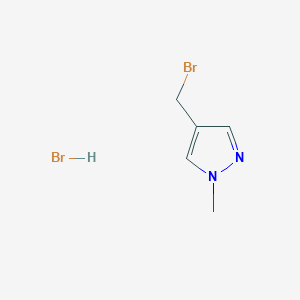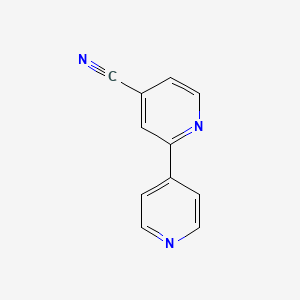
2-(Pyridin-4-yl)isonicotinonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(Pyridin-4-yl)isonicotinonitrile has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their biological activities . Another study reported the synthesis of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives .Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Pyridin-4-yl)isonicotinonitrile has been studied using various spectroscopic techniques. For example, the structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was confirmed by X-ray single crystal structure analysis .Chemical Reactions Analysis
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(Pyridin-4-yl)isonicotinonitrile have been studied. For instance, the structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was studied by 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy .Applications De Recherche Scientifique
Protein Kinase Inhibition
“2-(Pyridin-4-yl)isonicotinonitrile” derivatives have been synthesized and evaluated for their potential as protein kinase inhibitors . These compounds are crucial in the study of cellular processes and the development of treatments for diseases where protein kinases play a pivotal role .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry. These heterocycles are often the building blocks for pharmaceuticals and agrochemicals .
Development of Antifibrotic Agents
Derivatives of “2-(Pyridin-4-yl)isonicotinonitrile” have been designed and synthesized to evaluate their antifibrotic activity . This is particularly relevant in the treatment of chronic diseases that lead to fibrosis, such as liver cirrhosis .
Molecular Shape Studies
The planarity and molecular shape of “2-(Pyridin-4-yl)isonicotinonitrile” derivatives are studied to understand their interaction with biological targets. The shape of a molecule can significantly influence its biological activity and binding affinity .
Design of Kinase Inhibitory Potency
The compound is used in the design and synthesis of new heteroaromatic compounds with potential kinase inhibitory potencies. This research is vital for the development of new cancer therapies .
Organic Synthesis Methodologies
“2-(Pyridin-4-yl)isonicotinonitrile” is involved in the development of new methodologies for organic synthesis. These methods can lead to more efficient and sustainable chemical processes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research involving 2-(Pyridin-4-yl)isonicotinonitrile could include further exploration of its potential applications in drug development and organic synthesis. Additionally, the development of coordination polymers based on similar compounds has shown promising results in selective adsorption of CO2 and fluorescent properties .
Propriétés
IUPAC Name |
2-pyridin-4-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUDNXHFWHXFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



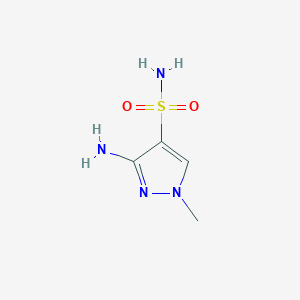



![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)
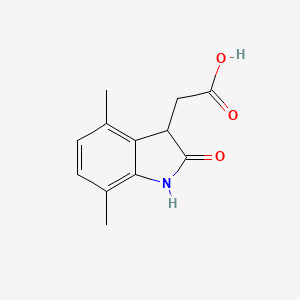
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)
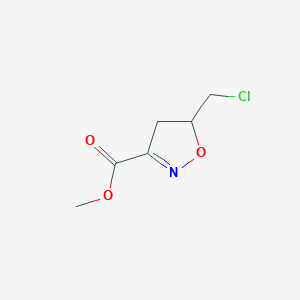
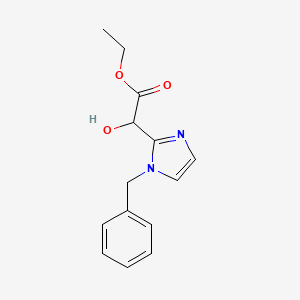


![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)
